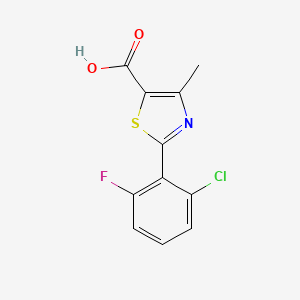

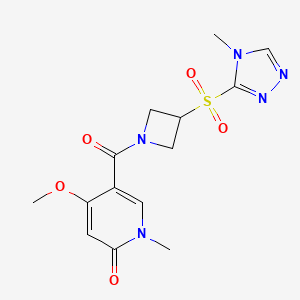

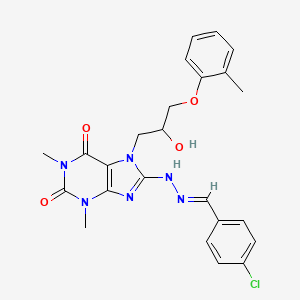

![molecular formula C7H9FO5S B2940317 rac-(3aR,6aS)-6a-fluoro-3a-(hydroxymethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-1,5,5-trione CAS No. 2503155-32-4](/img/structure/B2940317.png)

rac-(3aR,6aS)-6a-fluoro-3a-(hydroxymethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-1,5,5-trione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Rac-(3aR,6aS)-6a-fluoro-3a-(hydroxymethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-1,5,5-trione is a useful research compound. Its molecular formula is C7H9FO5S and its molecular weight is 224.2. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Enzymatic Synthesis of Biobased Polyesters

(3Ar,6aS)-3a-fluoro-6a-(hydroxymethyl)-5,5-dioxo-4,6-dihydro-1H-thieno[3,4-c]furan-3-one may play a role in the development of novel biobased materials, similar to the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with diacid ethyl esters to produce biobased furan polyesters. This approach utilizes biobased rigid diols for polyester synthesis, suggesting potential for creating sustainable materials with specific physical properties through enzymatic methods (Jiang et al., 2014).

Hydroxymethylfurfural (HMF) Production

The chemical structure of (3Ar,6aS)-3a-fluoro-6a-(hydroxymethyl)-5,5-dioxo-4,6-dihydro-1H-thieno[3,4-c]furan-3-one, which includes a furan ring, suggests relevance in the context of HMF production. HMF and its derivatives, including furfural and 2,5-furandicarboxylic acid (FDCA), are critical bio-based chemicals for the production of fuels and bulk chemicals from biomass resources, indicating a potential application in sustainable chemistry and bio-refinery processes (Teong et al., 2014).

Catalytic Reduction of Biomass-Derived Furanic Compounds

The structure of (3Ar,6aS)-3a-fluoro-6a-(hydroxymethyl)-5,5-dioxo-4,6-dihydro-1H-thieno[3,4-c]furan-3-one suggests its potential as a biomass-derived furanic compound. Research on the catalytic reduction of furfural and 5-hydroxymethylfurfural (HMF) highlights the versatility of these compounds in producing a variety of chemicals through hydrogenation, rearrangement, and C–O hydrogenolysis reactions. This indicates a broader application in converting oxygen-rich biomass derivatives into valuable chemicals (Nakagawa et al., 2013).

Synthesis of Hydrocyclopenta[1,2-b]furan Derivatives

Research involving the synthesis of hydrocyclopenta[1,2-b]furan derivatives with various side chains at the 3a-position reveals the potential for (3Ar,6aS)-3a-fluoro-6a-(hydroxymethyl)-5,5-dioxo-4,6-dihydro-1H-thieno[3,4-c]furan-3-one in synthesizing chiral resolving agents and other chemically active molecules. This suggests its utility in organic synthesis and the development of new pharmaceutical agents or chiral molecules (Zhong et al., 2005).

Electropolymerization and Conducting Polymers

Given its furanic core, (3Ar,6aS)-3a-fluoro-6a-(hydroxymethyl)-5,5-dioxo-4,6-dihydro-1H-thieno[3,4-c]furan-3-one might be relevant in the field of conducting polymers. Research on the electropolymerization of bis(2-(3,4-ethylenedioxy)thienyl) monomers to produce electrochromic conducting polymers demonstrates the potential application of furanic compounds in creating materials with low redox switching potentials and high stability in the conducting state (Sotzing et al., 1996).

Wirkmechanismus

Target of Action

The primary targets of EN300-27150017 are the Proteasome subunits . Proteasomes are protein complexes that degrade unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds. They play a crucial role in maintaining the homeostasis of cells by controlling the concentration of particular proteins and degrading misfolded proteins.

Mode of Action

It is known to interact with its targets, the proteasome subunits, leading to changes in their function . This interaction could potentially alter the protein degradation process, affecting the balance of proteins within the cell.

Biochemical Pathways

The biochemical pathways affected by EN300-27150017 are likely related to protein degradation and cellular homeostasis, given its interaction with proteasome subunits . By influencing these pathways, the compound could have downstream effects on various cellular processes, including cell cycle regulation, apoptosis, and immune response.

Result of Action

The molecular and cellular effects of EN300-27150017’s action would depend on its interaction with proteasome subunits and the subsequent changes in protein degradation . This could potentially lead to alterations in various cellular processes, as mentioned earlier.

Eigenschaften

IUPAC Name |

(3aR,6aS)-3a-fluoro-6a-(hydroxymethyl)-5,5-dioxo-4,6-dihydro-1H-thieno[3,4-c]furan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FO5S/c8-7-4-14(11,12)3-6(7,1-9)2-13-5(7)10/h9H,1-4H2/t6-,7+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYCZGNUIOUWEKX-RQJHMYQMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CS(=O)(=O)CC2(C(=O)O1)F)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@]2(CS(=O)(=O)C[C@@]2(C(=O)O1)F)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-ol](/img/structure/B2940244.png)

![Dibenzo[a,c]phenazin-11-amine](/img/structure/B2940245.png)

![7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-8-(methylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2940247.png)

![N-(3-methoxyphenyl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2940257.png)